D-ribulose 1,5-bisphosphate sodium salt hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

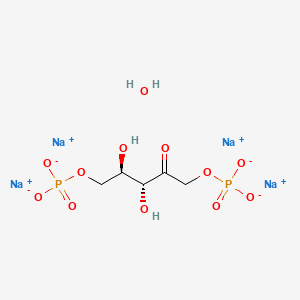

D-ribulose 1,5-bisphosphate sodium salt hydrate is a chemical compound with the empirical formula C5H12O11P2 · xNa+ · yH2O. It is a key component in the Calvin cycle, which is essential for photosynthesis in plants. This compound is metabolized into glycerate 3-phosphate by the enzyme ribulose bisphosphate carboxylase/oxygenase (RuBisCO) .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-ribulose 1,5-bisphosphate sodium salt hydrate can be synthesized through various methods. One common approach involves the conversion of methoxybenzene to methoxybenzaldehyde, followed by enzymatic catalysis to form D-ribulose 1,5-bisphosphate . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal enzyme activity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of bio-inspired microreactors. These reactors continuously synthesize glucose precursors from carbon dioxide, leveraging the high energy conversion efficiency of this compound .

Chemical Reactions Analysis

Types of Reactions

D-ribulose 1,5-bisphosphate sodium salt hydrate primarily undergoes reactions related to the Calvin cycle. These include:

Carboxylation: Reaction with carbon dioxide to form two molecules of 3-phosphoglycerate.

Reduction: Conversion of 3-phosphoglycerate to glyceraldehyde 3-phosphate using NADPH and ATP.

Regeneration: Conversion of glyceraldehyde 3-phosphate back to ribulose 1,5-bisphosphate.

Common Reagents and Conditions

The reactions typically involve the use of NADPH, ATP, and carbon dioxide under conditions that mimic the natural environment of the Calvin cycle. Enzymes such as RuBisCO play a crucial role in facilitating these reactions .

Major Products Formed

The major products formed from these reactions include glycerate 3-phosphate, glyceraldehyde 3-phosphate, and ribulose 1,5-bisphosphate .

Scientific Research Applications

D-ribulose 1,5-bisphosphate sodium salt hydrate has a wide range of applications in scientific research:

Chemistry: Used to study enzyme kinetics and the mechanisms of the Calvin cycle.

Biology: Essential for research on photosynthesis and carbon fixation in plants.

Medicine: Investigated for its potential role in enhancing photosynthetic efficiency in crops, which could have implications for food security.

Industry: Utilized in bioengineering applications to improve carbon fixation and energy conversion efficiency .

Mechanism of Action

D-ribulose 1,5-bisphosphate sodium salt hydrate acts as a substrate for the enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). This enzyme catalyzes the first step in the process of carbon fixation, converting ribulose 1,5-bisphosphate and carbon dioxide into two molecules of 3-phosphoglycerate . The molecular targets and pathways involved include the Calvin cycle and the associated enzymes .

Comparison with Similar Compounds

Similar Compounds

- D-ribulose 1,5-diphosphate

- D-ribose 5-phosphate sodium salt

- α-D-glucose 1,6-bisphosphate potassium salt hydrate

- 2,3-diphospho-D-glyceric acid penta (cyclohexylammonium) salt

Uniqueness

D-ribulose 1,5-bisphosphate sodium salt hydrate is unique due to its specific role in the Calvin cycle and its high energy conversion efficiency in bio-inspired microreactors. This makes it particularly valuable for research in photosynthesis and carbon fixation .

Properties

Molecular Formula |

C5H10Na4O12P2 |

|---|---|

Molecular Weight |

416.03 g/mol |

IUPAC Name |

tetrasodium;[(2R,3R)-2,3-dihydroxy-4-oxo-5-phosphonatooxypentyl] phosphate;hydrate |

InChI |

InChI=1S/C5H12O11P2.4Na.H2O/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14;;;;;/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14);;;;;1H2/q;4*+1;/p-4/t3-,5-;;;;;/m1...../s1 |

InChI Key |

WUIYGHICYRLLIB-SUUPCBQISA-J |

Isomeric SMILES |

C([C@H]([C@H](C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C(C(C(C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate hydrochloride](/img/structure/B12843408.png)

![Acetamide,N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12843433.png)

![N-(1-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide](/img/structure/B12843451.png)

![N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12843466.png)